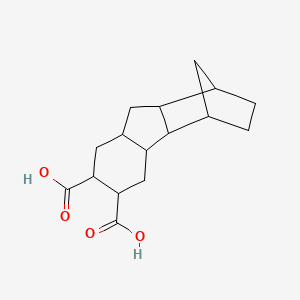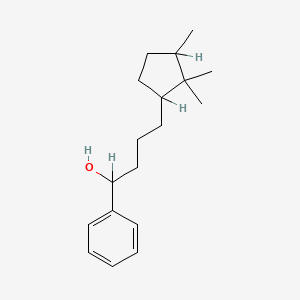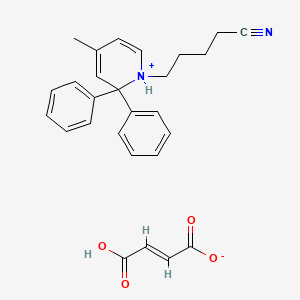
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate is a complex organic compound with a unique structure that includes a cyanobutyl group, a methyl group, and a diphenylpyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyanobutyl group, the introduction of the methyl group, and the construction of the diphenylpyridinium core. Common reagents used in these reactions include cyanide sources, methylating agents, and pyridine derivatives. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA): A synthetic cannabinoid with a similar cyanobutyl group.
AB-4CN-BUTICA: Another synthetic cannabinoid with a cyanobutyl tail.
Uniqueness
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
93843-01-7 |
|---|---|
Molecular Formula |
C27H28N2O4 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(E)-4-hydroxy-4-oxobut-2-enoate;5-(4-methyl-2,2-diphenyl-1H-pyridin-1-ium-1-yl)pentanenitrile |
InChI |
InChI=1S/C23H24N2.C4H4O4/c1-20-15-18-25(17-10-4-9-16-24)23(19-20,21-11-5-2-6-12-21)22-13-7-3-8-14-22;5-3(6)1-2-4(7)8/h2-3,5-8,11-15,18-19H,4,9-10,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
UOHJGSPJYBKRGT-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=CC([NH+](C=C1)CCCCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)[O-])\C(=O)O |
Canonical SMILES |
CC1=CC([NH+](C=C1)CCCCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


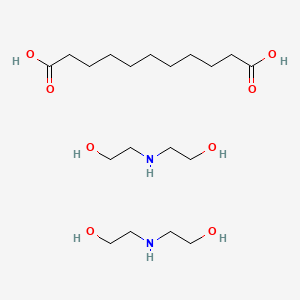
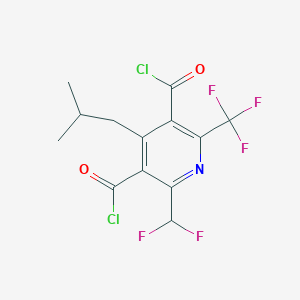

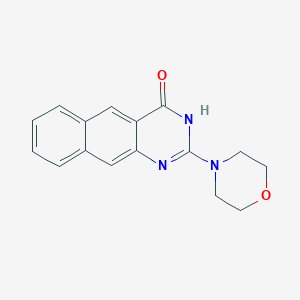

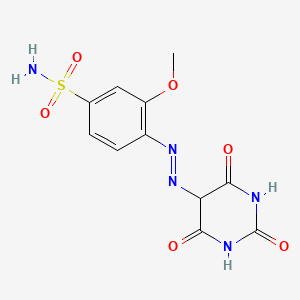

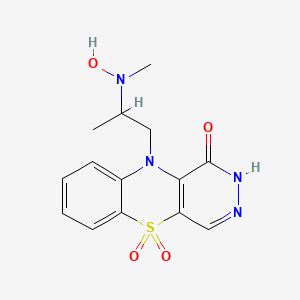
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
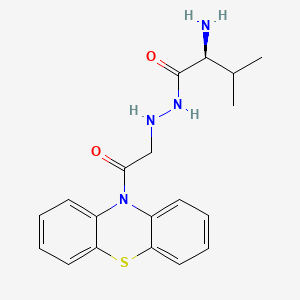
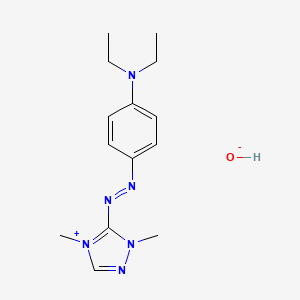
![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
